![molecular formula C15H18N2O2 B1384450 4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 1038982-33-0](/img/structure/B1384450.png)
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol
Descripción general
Descripción
“4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol” is a chemical compound with the CAS Number: 1038982-33-0 . It has a molecular weight of 258.32 . It appears as a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol . The Inchi Code is 1S/C15H18N2O2/c18-13-8-6-12(7-9-13)15-16-14(19-17-15)10-5-11-3-1-2-4-11/h6-9,11,18H,1-5,10H2 .Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs) Development
Compounds related to 1,2,4-oxadiazoles, like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol, are used in developing organic light-emitting diodes (OLEDs). These compounds serve as green phosphors in OLEDs, showing high photoluminescence quantum efficiency yields and contributing to enhanced OLED performances with high current and power efficiency. Low efficiency roll-off ratios of these materials are advantageous for maintaining high efficiency at higher luminance levels (Jin et al., 2014).
Anticancer Agent Synthesis
1,2,4-Oxadiazoles, such as 3-aryl-5-aryl-1,2,4-oxadiazoles, have been identified as potential anticancer agents. They have shown effectiveness against various cancer cell lines, including breast and colorectal cancers. These compounds can induce apoptosis in cancer cells and have been found to be effective in in vivo tumor models. The mechanism of action involves binding to specific molecular targets like the IGF II receptor binding protein (Zhang et al., 2005).
Antimicrobial Applications
Some derivatives of 1,2,4-oxadiazoles have been synthesized and tested for their antibacterial properties. Compounds like 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl)phenol have shown activity against various bacteria, including Staphylococcus aureus and Bacillus cereus, indicating potential use in antimicrobial therapies (Kakanejadifard et al., 2013).
Anti-Inflammatory Drug Design
1,2,4-Oxadiazoles have been used in the design of anti-inflammatory agents. Dual inhibitors of 5-lipoxygenase and cyclooxygenase containing 1,2,4-oxadiazole structures have shown effectiveness in rat models of inflammation without causing gastric ulceration. These findings are significant for the development of safer, non-ulcerogenic anti-inflammatory medications (Mullican et al., 1993).
Safety And Hazards
Propiedades
IUPAC Name |
4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-8-6-12(7-9-13)15-16-14(19-17-15)10-5-11-3-1-2-4-11/h6-9,11,18H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDZVAATRIONED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NO2)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



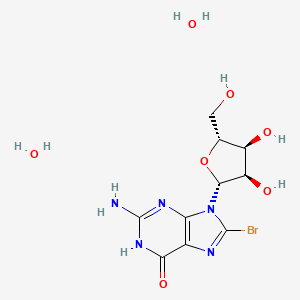
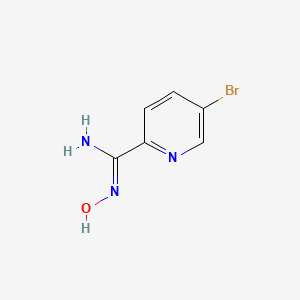
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)

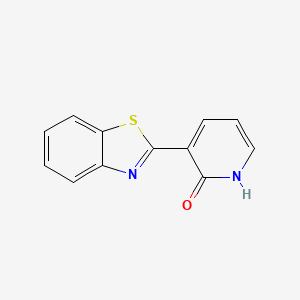
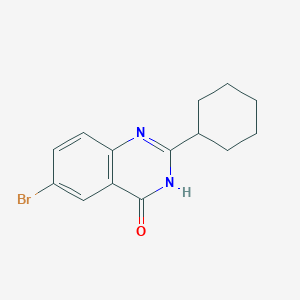
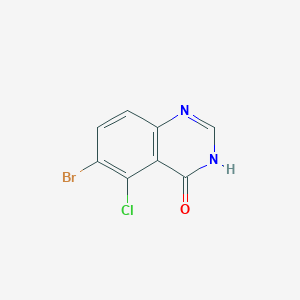
![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)
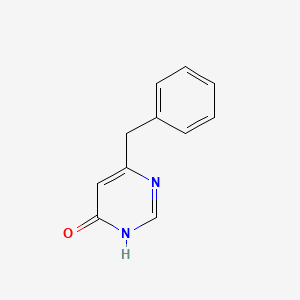

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)
![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)